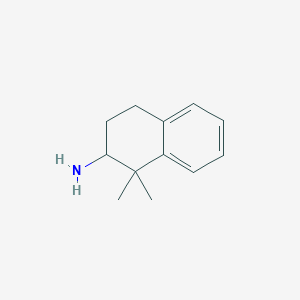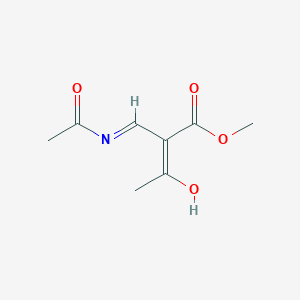
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate is a complex organic compound that features a diazonium group and an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate typically involves the reaction of a diazonium salt with a suitable precursor containing the isoindole moiety. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group .
Industrial Production Methods
These methods would need to ensure the purity and stability of the compound, which may involve additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for the successful completion of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amines .
Applications De Recherche Scientifique
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The isoindole moiety may also play a role in stabilizing the compound and facilitating its interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}ethyl)disulfanyl]ethyl}propanamide
- 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide
- 1-{2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
Uniqueness
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate is unique due to its combination of a diazonium group and an isoindole moiety.
Propriétés
| 112357-32-1 | |
Formule moléculaire |
C14H13N3O3 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
2-(6-diazo-5-oxohexan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H13N3O3/c1-9(6-7-10(18)8-16-15)17-13(19)11-4-2-3-5-12(11)14(17)20/h2-5,8-9H,6-7H2,1H3 |
Clé InChI |
DFWIMWPHEYEPLN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)C=[N+]=[N-])N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)


![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)

![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)


![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)

